REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([N+:11]([O-])=O)=[CH:5][N:4]=1>[Pd].CCOC(C)=O>[CH3:10][O:9][C:8]1[CH:7]=[C:6]([NH2:11])[CH:5]=[N:4][C:3]=1[O:2][CH3:1]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
124 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
was purged with hydrogen once
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
rinsing with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=NC1OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |